2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butyl-3-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-10-6-5-9(12(16)17)7-11(10)14-15(8)13(2,3)4/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXVVKHDZMILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179713 | |
| Record name | 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-56-2 | |
| Record name | 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid typically involves the construction of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of a hydrazone with an acyl chloride under acidic conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Decarboxylative Coupling under Visible Light
This reaction enables the formation of 3-acyl-2H-indazoles via a radical pathway. The process is photocatalyst-free, leveraging energy transfer between the indazole and α-keto acids .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Visible light, MeCN/HFIP (3:1) | α-Keto acids (e.g., phenylglyoxylic acid) | 3-Acyl-2H-indazoles | 71% |
Mechanism :
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The indazole absorbs visible light, forming an excited state (1a *).
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Energy transfer to α-keto acid generates an acyl radical (A ) and carboxyl radical (B ) .
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The acyl radical attacks the C-3 position of the indazole, forming intermediate F .
Key Advantages :
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No external photocatalyst or metal required.
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Broad substrate compatibility, including electron-donating/withdrawing groups .
Amidation via Carbodiimide Activation
The carboxylic acid group undergoes amidation using carbonyl diimidazole (CDI) as an activator, enabling coupling with amines .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| CDI, DMF, 40°C | tert-Butylamine | tert-Butylamide derivative | 80% |
Procedure :
-
CDI activates the carboxylic acid to form an acylimidazole intermediate.
Example :
Indazole-6-carboxylic acid reacts with tert-butylamine in DMF to form the corresponding amide with high efficiency .
Esterification
The carboxylic acid is converted to esters using CDI or acid-catalyzed methanolysis .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| CDI, Methanol | Methanol | Methyl ester | 37.1% |
Mechanism :
-
CDI activates the acid to an intermediate, which reacts with methanol.
Nucleophilic Substitution
The carboxylic acid can be derivatized to acid chlorides for further substitutions.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| SOCl₂ or PCl₅, reflux | Amines or Alcohols | Amides or Esters | N/A |
Example :
While not directly reported for this compound, analogous indazole-6-carboxylic acids react with thionyl chloride to form acid chlorides, enabling subsequent nucleophilic substitutions.
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols under strong reducing conditions.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT | Lithium aluminum hydride | 6-(Hydroxymethyl)indazole | N/A |
Note : Steric hindrance from the tert-butyl group may reduce reaction efficiency.
Oxidation of the Indazole Core
The indazole ring may undergo oxidation, though specific data for this compound is limited.
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Potential Products : Indazole N-oxides or hydroxylated derivatives.
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Reagents : Meta-chloroperbenzoic acid (mCPBA) or H₂O₂.
Reaction Influence of Substituents
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tert-Butyl Group : Introduces steric hindrance, potentially slowing reactions at the 2-position.
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Methyl Group (C-3) : Electron-donating effect may direct electrophilic substitution to the 5- or 7-positions of the indazole ring.
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid is its potential as an antitumor agent. Research indicates that compounds containing indazole structures can inhibit various protein kinases that are implicated in cancer progression. The compound has shown promise in regulating tyrosine kinase signaling pathways, which are crucial for cell proliferation and survival in tumors .
Case Study: Inhibition of Bcr-Abl Kinase
A study demonstrated that derivatives of indazole, including those similar to this compound, exhibited potent inhibitory effects against the Bcr-Abl kinase, which is a target in chronic myeloid leukemia (CML). The compound's ability to inhibit this kinase could be leveraged to develop effective treatments for CML, especially in cases resistant to standard therapies like Imatinib .
Antimicrobial Properties
Research has also indicated that indazole derivatives can possess antimicrobial activity. The carboxylic acid functional group in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various bacterial strains.
Case Study: Evaluation Against Pathogenic Bacteria
In vitro studies have shown that certain indazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Emerging studies suggest that compounds like this compound may offer neuroprotective benefits. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
Case Study: Protection Against Oxidative Stress
In models of oxidative stress-induced neuronal injury, indazole derivatives have been shown to reduce cell death and improve survival rates. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease through modulation of oxidative pathways .
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Steric and Electronic Effects
- The tert-butyl group in the target compound imposes significant steric hindrance compared to smaller substituents (e.g., methyl or butyl in analogues like 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid ). This bulkiness may reduce binding affinity in enzyme pockets but enhance metabolic stability.
- Carboxylic acid vs. ester/amine groups : The -COOH group in the target compound confers acidity (pKa ~4-5), enabling ionic interactions in biological systems. In contrast, the methyl ester in Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate eliminates acidity, favoring passive diffusion across lipid membranes.
Thermodynamic and Solubility Profiles
- The target compound’s boiling point (424.6°C) exceeds that of simpler analogues like 2,3-dimethyl-2H-indazol-6-amine (estimated <300°C), reflecting stronger intermolecular forces due to the carboxylic acid group .
- LogP values: The tert-butyl substituent increases hydrophobicity (LogP = 2.6) compared to polar derivatives like 2-(5-amino-2H-indazol-2-yl)ethanol (LogP <1.5), which has enhanced water solubility due to its -OH and -NH₂ groups .
Biological Activity
2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development and therapeutic interventions.
The compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylic acid functional group. These structural features contribute to its chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, which can lead to various therapeutic effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in disease pathways, thereby exerting potential anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. It demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Antimicrobial Studies
In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the carboxylic acid moiety is essential for binding interactions with molecular targets.
Q & A
Basic: What are the recommended synthetic routes for 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves multi-step routes, including cyclization of substituted hydrazines with ketones or aldehydes to form the indazole core, followed by tert-butyl and methyl group introductions. Protecting groups (e.g., Boc) may stabilize reactive intermediates during carboxylation . Optimization includes:
- Temperature control : Higher yields are achieved at 60–80°C for cyclization steps .
- Catalyst selection : Palladium or copper catalysts improve coupling reactions for substituent additions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times should match standards .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at 1700–1750 cm⁻¹, indazole ring vibrations at 1450–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ .
Advanced: How can researchers resolve discrepancies in biological activity data across different experimental models for this compound?
Answer:
- Cross-validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) results to identify species-specific metabolic differences .
- Dose-response curves : Ensure linearity across models; non-linear effects may indicate off-target interactions .
- Statistical rigor : Use multivariate analysis (ANOVA with post-hoc tests) to account for variability .
Advanced: What computational methods are suitable for modeling the structure-activity relationships (SAR) of this indazole derivative?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases) .
- MD Simulations : GROMACS or AMBER assesses conformational stability in aqueous/lipid environments over 100 ns trajectories .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What are the stability and solubility profiles of this compound under various conditions, and how should storage be managed?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); use DMSO (≥50 mg/mL) for biological assays .
- Stability : Degrades at >40°C; store at –20°C under nitrogen to prevent oxidation .
- pH sensitivity : Carboxylic acid group protonates below pH 3, affecting solubility .
Advanced: How should in vivo pharmacokinetic studies be designed to assess metabolic instability of this compound?
Answer:
- Radiolabeling : Incorporate ¹⁴C at the tert-butyl group to track metabolites via scintillation counting .
- Formulation : Use PEGylated liposomes to enhance plasma half-life .
- Sampling : Collect blood/tissue at 0.5, 2, 6, 12, and 24 hours post-administration for LC-MS/MS analysis .
Basic: What strategies are recommended for mitigating toxicity risks during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods during weighing to avoid inhalation .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration .
Advanced: How can researchers establish reliable bioanalytical assays for quantifying this compound in complex biological matrices?
Answer:
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 275 → 145 for quantification) with deuterated internal standards .
- Validation : Assess precision (CV <15%), accuracy (85–115%), and matrix effects (ion suppression ≤20%) .
- Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
